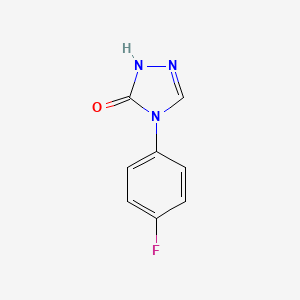

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNUFYUIFSEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443674 | |

| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80240-40-0 | |

| Record name | 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80240-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel heterocyclic compound, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. This compound is of significant interest within medicinal chemistry due to the prevalence of the 1,2,4-triazole core in a variety of pharmacologically active agents. The introduction of a 4-fluorophenyl substituent may enhance biological activity and pharmacokinetic properties. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous structures found in the scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired triazolone ring. This approach is a well-established method for the synthesis of related 1,2,4-triazole derivatives.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the proposed synthesis and characterization of this compound.

Synthesis of 1-(4-Fluorophenyl)thiosemicarbazide (Intermediate)

-

Reaction Setup: To a solution of 4-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.

-

Reaction Conditions: The reaction mixture is to be refluxed for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude 1-(4-fluorophenyl)thiosemicarbazide. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound (Final Product)

-

Reaction Setup: The synthesized 1-(4-fluorophenyl)thiosemicarbazide (1 equivalent) is to be dissolved in an aqueous solution of sodium hydroxide (2M, 15 mL).

-

Reaction Conditions: The solution is cooled in an ice bath, and hydrogen peroxide (30% w/v, 1.5 equivalents) is added dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours.

-

Work-up and Purification: The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization

The structure of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques. The expected data, based on analogous compounds, are summarized below.

Predicted Characterization Data

| Technique | Expected Data |

| Melting Point | Expected to be in the range of 200-250 °C, characteristic of related triazole compounds. |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1220 (C-F stretch). |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH), δ ~8.0 (s, 1H, triazole C-H), δ 7.3-7.5 (m, 4H, Ar-H). |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C=O), δ ~160 (d, J=245 Hz, C-F), δ ~145 (triazole C-H), δ ~130 (d, J=9 Hz, Ar-C), δ ~125 (Ar-C), δ ~116 (d, J=23 Hz, Ar-C). |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at approximately 194.06. |

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide presents a feasible and detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for analogous 1,2,4-triazole systems. The outlined experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and structural elucidation of this novel compound. Further studies will be necessary to fully evaluate its physicochemical properties and potential biological activities.

An In-depth Spectroscopic Analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the spectroscopic analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis of its close structural analog, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and provides expert predictions for the spectral characteristics of the target fluoro-compound. This paper includes detailed experimental protocols for key spectroscopic techniques—FT-IR, NMR, and Mass Spectrometry—and summarizes quantitative data in structured tables. Methodological workflows are visualized using Graphviz diagrams to ensure clarity for researchers in the field.

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in the development of therapeutic agents, recognized for a wide array of biological activities. The substitution on the triazole ring system significantly influences the molecule's pharmacological profile. The target of this guide, this compound, incorporates a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, confirming molecular structure and purity.

This guide provides the necessary spectroscopic framework for researchers working with this compound. The analysis is primarily based on the detailed spectral data available for the analogous compound, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, with predictions made for the fluoro-derivative based on established principles of spectroscopy.[1]

Predicted and Analog-Based Spectroscopic Data

The following sections detail the expected spectroscopic signatures for this compound. The quantitative data presented is from its chloro-analog, which serves as a robust reference point.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the N-H proton of the triazole ring. The key difference for the fluoro-compound compared to the chloro-analog will be the presence of hydrogen-fluorine (H-F) coupling.

¹³C-NMR (Carbon NMR) Analysis: The carbon NMR will reveal the number of unique carbon environments. For the fluoro-compound, the signals for the carbon atoms of the fluorophenyl ring will exhibit characteristic splitting due to carbon-fluorine (C-F) coupling, which is a definitive feature.

Table 1: NMR Spectroscopic Data of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one and Predictions for the Fluoro-Analog [1]

| Analysis | Data for 4-(4-Chlorophenyl) Analog (DMSO-d₆) [1] | Predicted Data for 4-(4-Fluorophenyl) Analog (DMSO-d₆) |

| ¹H-NMR | δ 12.00 (s, 1H, NH) | ~ δ 12.0 (s, 1H, NH) |

| δ 8.12 (s, 1H, C5-H) | ~ δ 8.1-8.2 (s, 1H, C5-H) | |

| δ 7.90–7.94 (d, 2H, Ar-H) | ~ δ 7.9-8.0 (m, 2H, Ar-H ortho to N) | |

| δ 7.46–7.50 (d, 2H, Ar-H) | ~ δ 7.3-7.4 (m, 2H, Ar-H ortho to F) | |

| ¹³C-NMR | δ 152.17 (C=O) | ~ δ 152 (C=O) |

| δ 136.72, 136.66 (Ar-C) | ~ δ 160-164 (d, ¹JCF, C-F), ~ δ 130-135 (Ar-C) | |

| δ 128.84, 128.77 (Ar-CH) | ~ δ 120-125 (d, ²JCF, Ar-CH) | |

| δ 119.26 (Ar-CH) | ~ δ 115-117 (d, ³JCF, Ar-CH) |

Predictions are based on typical chemical shift and coupling constant values for fluorophenyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key FT-IR Absorption Bands (KBr Pellet) [1]

| Vibrational Mode | Data for 4-(4-Chlorophenyl) Analog (cm⁻¹) [1] | Predicted Data for 4-(4-Fluorophenyl) Analog (cm⁻¹) |

| N-H Stretching | 3433 | ~3400-3450 |

| C-H Stretching (Aromatic) | Not specified, typically ~3000-3100 | ~3000-3100 |

| C=O Stretching (Amide) | 1686 | ~1680-1695 |

| C=N, C=C Stretching | Not specified, typically ~1500-1650 | ~1500-1650 |

| C-F Stretching | N/A | ~1200-1250 (Strong) |

| C-Cl Stretching | Not specified, typically ~700-800 | N/A |

The most significant predicted difference is the appearance of a strong absorption band for the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV) [1]

| Analysis | Data for 4-(4-Chlorophenyl) Analog [1] | Predicted Data for 4-(4-Fluorophenyl) Analog |

| Molecular Formula | C₈H₆ClN₃O | C₈H₆FN₃O |

| Molecular Weight | 195.61 g/mol | 179.15 g/mol |

| Molecular Ion (M⁺) | m/z 195 (with M+2 isotope peak at 197) | m/z 179 |

| Key Fragments | m/z 125, 111 (Chlorophenyl fragments) | m/z 109, 95 (Fluorophenyl fragments) |

The molecular ion peak for the fluoro-compound is expected at m/z 179. Unlike the chloro-analog, it will not have a prominent M+2 isotope peak.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

General Workflow

The overall process for the characterization of a newly synthesized compound is outlined below.

Caption: General experimental workflow for compound synthesis and characterization.

Nuclear Magnetic Resonance (NMR)

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H-NMR Protocol:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C-NMR Protocol:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a relaxation delay of 5-10 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a KBr press or an ATR (Attenuated Total Reflectance) accessory.

-

KBr Pellet Protocol:

-

Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Electron Ionization Protocol:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for injection if coupled with a GC.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For the target compound, expect fragments corresponding to the fluorophenyl cation and the triazolone ring.

-

Logical Relationships in Spectral Interpretation

The process of confirming a chemical structure involves integrating data from all spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous assignment.

Caption: Logical flow for integrating spectroscopic data for structure elucidation.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of this compound. By leveraging high-quality data from a close structural analog and applying fundamental spectroscopic principles, we have established a reliable set of predicted data for ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. The inclusion of standardized experimental protocols and clear workflow diagrams serves as a practical resource for researchers engaged in the synthesis and characterization of novel triazole-based compounds, facilitating efficient and accurate structural verification in drug discovery and development pipelines.

References

Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally analogous compounds, alongside a generalized, robust experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of closely related structures, such as 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and take into account the expected electronic effects of the fluorine substituent on the phenyl ring. The spectra are presumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | NH (triazole ring) |

| ~8.20 | Singlet | 1H | CH (triazole ring) |

| ~7.70 - 7.85 | Multiplet | 2H | Ar-H (ortho to Fluorine) |

| ~7.30 - 7.45 | Multiplet | 2H | Ar-H (meta to Fluorine) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) | C-F (ipso-carbon of phenyl ring) |

| ~152.0 | C=O (triazole ring) |

| ~137.0 | CH (triazole ring) |

| ~132.0 (d, ⁴JCF ≈ 3 Hz) | C (ipso-carbon of phenyl ring attached to triazole) |

| ~122.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to Fluorine) |

| ~116.0 (d, ²JCF ≈ 23 Hz) | Ar-CH (meta to Fluorine) |

Note: The chemical shifts and coupling constants are estimations and should be confirmed by experimental data.

Experimental Protocol: Synthesis of this compound

The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones can be achieved through a multi-step process. A common and effective method involves the initial formation of a semicarbazide, followed by cyclization. The following is a generalized experimental protocol that can be adapted for the synthesis of the title compound.

Step 1: Synthesis of 4-(4-Fluorophenyl)semicarbazide

-

To a solution of 4-fluorophenyl isocyanate (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), cooled to 0 °C in an ice bath, is added a solution of hydrazine hydrate (1.2 eq.) dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-(4-fluorophenyl)semicarbazide.

Step 2: Cyclization to form this compound

-

A mixture of 4-(4-fluorophenyl)semicarbazide (1.0 eq.) and an excess of formic acid (or triethyl orthoformate with a catalytic amount of acid) is heated at reflux for 4-6 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The residue is triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: General synthetic route to this compound.

The Ascendant Therapeutic Potential of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a 4-fluorophenyl substituent at the N4 position of the 1,2,4-triazol-5(4H)-one core has given rise to a novel class of derivatives with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of various 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives, facilitating a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [1] |

| NCI-H460 (Lung) | 2.01 | [1] | ||

| NCI-H23 (Lung) | 3.28 | [1] | ||

| 4h | 4-Phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | >50 | [1] |

| Comp. 3b | Thiazolo[3,2-b][2][3][4]-triazole | MCF-7 (Breast) | 1.37 (Mean GI₅₀) | [5] |

| Comp. 8c | 1,2,4-Triazole derivative | Various | EGFR IC₅₀ = 3.6 | [6] |

| Comp. 11d | 1,2,4-Triazole-Tethered Indolinone | HepG2 (Liver) | 0.73 | [7] |

| Comp. 11g | 1,2,4-Triazole-Tethered Indolinone | HepG2 (Liver) | 0.71 | [7] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 15a | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |

| 15b | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |

| 16b | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |

| Comp. 103 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | E. coli | - | [4][8] |

| Comp. 105 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | K. pneumoniae | - | [4][8] |

| Comp. 106 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | P. aeruginosa | - | [4][8] |

Note: '-' indicates data was not quantitatively specified in the source.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Comp. 4l | 1,5-Disubstituted 1,2,4-triazole | Tubulin Polymerization | 0.76 | [3] |

| Comp. 8c | 1,2,4-Triazole derivative | EGFR | 3.6 | [6] |

| Comp. 8c | 1,2,4-Triazole derivative | BRAF | Potent Inhibition | [6] |

| Comp. 11d | 1,2,4-Triazole-Tethered Indolinone | VEGFR-2 | 0.0163 (16.3 nM) | [7] |

| Comp. 12d | Azinane-triazole derivative | AChE | 0.73 | [9] |

| Comp. 12m | Azinane-triazole derivative | BChE | 0.038 | [9] |

Experimental Protocols: Methodologies for Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of the core triazolone structure and the subsequent evaluation of the biological activities of its derivatives.

Synthesis of 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

A key intermediate for many derivatives is the 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thione. The general synthetic procedure is as follows:

-

Step 1: Synthesis of Potassium Dithiocarbazinate: To a solution of 4-fluorobenzohydrazide in ethanol, carbon disulfide is added dropwise at a low temperature (0-5°C). An ethanolic solution of potassium hydroxide is then added, and the mixture is stirred for several hours. The resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

-

Step 2: Cyclization to form the Triazole Ring: The potassium salt from Step 1 is refluxed with hydrazine hydrate in water for several hours. The reaction mixture is then cooled, and the pH is adjusted to acidic with hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows associated with the this compound derivatives.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Scaffold: A Technical Guide

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique physicochemical properties, metabolic stability, and its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole, feature the 1,2,4-triazole moiety, underscoring its importance in oncology drug development.[3] This guide focuses on the in vitro anticancer potential of compounds based on the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one core, leveraging data from closely related analogs to build a comprehensive overview for researchers and drug development professionals. While specific data on the title compound is limited in publicly accessible literature, the evaluation of related structures provides a strong rationale for its investigation as a potential anticancer agent.

In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8c (a 1,2,4-triazole derivative) | EGFR | 3.6 | [4] |

| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | A549 (Lung) | 37.28 - 49.05 | [5] |

| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | A549/CDDP (Cisplatin-resistant Lung) | 37.28 - 49.05 | [5] |

| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | MCF-7 (Breast) | 37.28 - 49.05 | [5] |

| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | MCF-7/ADM (Doxorubicin-resistant Breast) | 37.28 - 49.05 | [5] |

| Compound 2 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast) | 18.7 | [6] |

| Compound 2 (a 1,2,4-triazole benzoic acid hybrid) | HCT-116 (Colon) | 25.7 | [6] |

| Compound 14 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast) | 15.6 | [6] |

| Compound 14 (a 1,2,4-triazole benzoic acid hybrid) | HCT-116 (Colon) | 23.9 | [6] |

| Compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) | PC-3 (Prostate) | 13.0 ± 1.4 | [7] |

| ZQL-4c (an oleanolic acid-1,2,3-triazole hybrid) | MCF-7, MDA-MB-231, SK-BR-3 (Breast) | 0.4 - 1.6 (concentration range tested) | [8] |

| Compound 6 (a fluorinated aminophenylhydrazine) | A549 (Lung) | 0.64 | [9] |

| Compound B9 (a 1,2,4-triazole derivative) | VMM917 (Melanoma) | 16.8 ± 0.7 | [10] |

Note: The compounds listed are derivatives of the broader triazole class and not the specific title compound. This data is presented to illustrate the general anticancer potential of the triazole scaffold.

Potential Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazole derivatives are attributed to a variety of mechanisms, often dependent on the specific substitutions on the triazole core.[1]

1. Enzyme Inhibition:

-

Kinase Inhibition: Certain derivatives have been shown to inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial for signal transduction pathways controlling cell growth.[4]

-

Tubulin Polymerization Inhibition: Some compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division.[4]

-

Aromatase Inhibition: As exemplified by letrozole and anastrozole, the triazole ring can effectively inhibit aromatase, an enzyme critical for estrogen synthesis, making these compounds effective in hormone-dependent breast cancer.[1]

2. Induction of Apoptosis: Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This can be triggered through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins. For instance, some hybrids have been shown to induce apoptosis in breast cancer cells.[6]

3. Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Triazole derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M or Sub-G1), preventing cancer cells from proliferating.[8][10]

4. Inhibition of Topoisomerases: Interference with topoisomerases, enzymes that regulate DNA topology, can disrupt DNA replication and repair in rapidly dividing cancer cells.[1][5]

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that can be targeted by 1,2,4-triazole derivatives, leading to anticancer effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Antimicrobial Spectrum of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of derivatives of the core moiety 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the scientific workflow and conceptual frameworks relevant to the study of these compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. Lower MIC values indicate greater antimicrobial potency.

| Compound Derivative | Target Organism | Activity (MIC in µg/mL) | Reference Compound |

| 4-(4-fluorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | - | Streptomycin |

| Microsporum gypseum | - | Ketoconazole | |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity | Streptomycin |

| Microsporum gypseum | Strong activity | Ketoconazole | |

| 1,2,4-triazole derivatives with N-ethyl or N-phenyl substitutions | Various bacterial strains | Moderate activity | - |

| Dichlorophenyl-substituted triazolothiadiazines | Various bacterial strains | Moderate activity | - |

| Ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][2][3]triazolo[3,4-f][2][3]triazin-6-yl)thio)acetate | 14 of 15 tested bacterial strains | Inhibition zone > 8 mm | - |

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives generally follow a structured series of experimental procedures.

Synthesis of 1,2,4-Triazole Derivatives

A common synthetic route involves multiple steps, starting from a substituted benzoic acid.[2][4]

-

Esterification: The initial reactant, such as 4-iodobenzoic acid, is converted to its methyl ester.

-

Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate to form the corresponding hydrazide.[2]

-

Dithiocarbazate Salt Formation: The hydrazide is reacted to form a dithiocarbazate salt.

-

Triazole Ring Formation: The salt undergoes cyclization to form the 4-amino-3-mercapto-5-(substituted phenyl)-1,2,4-triazole.

-

Further derivatization: The triazole core can be further modified, for instance, by reaction with chloroacetyl chloride and subsequent treatment with secondary amines to yield the final target compounds.[2]

The structures of the synthesized compounds are typically confirmed using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis.[2]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:

Disc Diffusion Method: This method is used for preliminary screening of antibacterial and antifungal properties.[2]

-

A standardized inoculum of the test microorganism (e.g., approximately 10⁸ cells/mL) is spread uniformly on a suitable agar medium in a petri dish.[2]

-

Sterile filter paper discs (typically 5 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.[2]

-

The discs are placed on the surface of the inoculated agar.

-

The plates are incubated under appropriate conditions (e.g., 35±1°C for 24 hours for bacteria).[2]

-

The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is employed to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

-

A series of twofold dilutions of the test compound is prepared in a liquid growth medium (broth).[2]

-

Each dilution is inoculated with a standardized suspension of the test microorganism.

-

The preparations are incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizations

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the general workflow from the synthesis of 1,2,4-triazole derivatives to the evaluation of their antimicrobial properties.

Experimental Workflow

Logical Framework for Triazole-Based Antimicrobial Drug Discovery

This diagram outlines the logical progression and key considerations in the development of novel antimicrobial agents based on the 1,2,4-triazole scaffold.

Drug Discovery Framework

References

Structure-Activity Relationship of 4-Phenyl-1,2,4-Triazol-5-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1,2,4-triazol-5-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticonvulsant, antimicrobial, and anticancer agents. Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of 4-phenyl-1,2,4-triazol-5-one derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticonvulsant Activity

Derivatives of 4-phenyl-1,2,4-triazol-5-one have been extensively investigated for their anticonvulsant properties. The primary screening for these compounds often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. The neurotoxicity is typically assessed using the rotarod test.

A key area of SAR exploration for anticonvulsant activity has been the substitution on the 4-phenyl ring. Modifications at this position significantly influence the potency and safety profile of the compounds.

Quantitative Data for Anticonvulsant Activity

| Compound ID | R (Substitution on 4-phenyl ring) | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 1a | 4-H | >100 | - | - | [1] |

| 1b | 4-OCH₃ | 50.5 | 350.2 | 6.9 | [1] |

| 1c | 4-OC₂H₅ | 42.8 | 389.1 | 9.1 | [1] |

| 1d | 4-O(n-C₃H₇) | 35.2 | 412.5 | 11.7 | [1] |

| 1e | 4-O(n-C₄H₉) | 30.1 | 450.8 | 15.0 | [1] |

| 1f | 4-OCH₂Ph | 28.4 | >500 | >17.6 | [1] |

| 1g | 4-OCH₂-Ph-3-F | 25.5 | >1250 | >48.8 | [1] |

| 2a | H | - | - | - | [2] |

| 2b (6o) | 4-Cl | 88.02 | >2500 | >25.5 | [2] |

| 2c (6q) | 4-Br | 94.6 | >2500 | >26.0 | [2] |

Table 1: Anticonvulsant activity of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives (Series 1) and 4-(substituted-phenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones (Series 2).

SAR Summary for Anticonvulsant Activity:

-

Substitution at the 4-position of the phenyl ring is crucial for activity. Unsubstituted derivatives (e.g., 1a ) are generally inactive.[1]

-

Alkoxy groups at the 4-position of the phenyl ring enhance anticonvulsant activity. The potency increases with the length of the alkyl chain, as seen in compounds 1b to 1e .[1]

-

Bulky substituents, such as a benzyloxy group, further increase potency. The introduction of a fluorine atom on the benzyl ring, as in compound 1g , leads to a significant improvement in both potency and safety index.[1]

-

For the fused ring system (series 2), halogen substitutions (Cl, Br) on the 4-phenyl ring result in compounds with high protective indices, indicating a wide therapeutic window.[2]

Mechanism of Action in Epilepsy

The anticonvulsant effect of 1,2,4-triazole derivatives is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission. Key mechanisms include the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[1][4]

Antimicrobial Activity

Certain derivatives of the 4-phenyl-1,2,4-triazole scaffold, particularly the 3-thione analogs, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC).

Quantitative Data for Antimicrobial Activity

| Compound ID | R (Substitution on 4-phenyl ring) | R' (Substitution on 5-position) | Microorganism | MIC (µg/mL) | Reference |

| 3a | H | CH₃ | Micrococcus luteus | 3.91 | [5] |

| 3b | H | CH₃ | Bacillus subtilis | 15.63 | [5] |

| 3c | H | CH₃ | Staphylococcus aureus | 15.63 | [5] |

| 4a | 4-Cl | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |

| 4b | 4-OCH₃ | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |

| 4c | 4-phenoxy | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |

Table 2: Antimicrobial activity of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives (Series 3) and 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols (Series 4).

SAR Summary for Antimicrobial Activity:

-

The 4-phenyl-1,2,4-triazole-3-thione core is a key pharmacophore for antimicrobial activity.

-

For the 5-methyl-3-thione series, the unsubstituted phenyl ring at the 4-position showed good activity against Gram-positive bacteria.[5]

-

In the 5-(2-aminothiazol-4-yl)-3-thiol series, various substitutions on the 4-phenyl ring, including chloro, methoxy, and phenoxy groups, resulted in potent activity against Staphylococcus aureus.[6]

Anticancer Activity

The 1,2,4-triazole nucleus is a component of several established anticancer drugs. Derivatives of 4-phenyl-1,2,4-triazol-5-one have been explored for their cytotoxic effects against various cancer cell lines, with their activity often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Br, X₂=H, R=Ph) | MCF-7 | 9.8 | [4] |

| HeLa | 12.1 | [4] | ||

| A549 | 43.4 | [4] | ||

| 5b | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Cl, X₂=Cl, R=Ph) | MCF-7 | 4.7 | [4] |

| HeLa | 2.9 | [4] | ||

| A549 | 9.4 | [4] | ||

| 6a | 4-phenoxyquinoline containing 1,2,4-triazolone | HT-29 | 0.08 | [7] |

| H460 | 0.14 | [7] | ||

| A549 | 0.11 | [7] | ||

| MKN-45 | 0.031 | [7] |

Table 3: Anticancer activity of 1,2,4-triazole derivatives.

SAR Summary for Anticancer Activity:

-

For the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one series, the presence of electron-withdrawing groups on the phenyl rings, such as halogens, generally enhances cytotoxic activity. Dichloro substitution (5b ) was more potent than monobromo substitution (5a ).[4]

-

Hybrid molecules incorporating the 1,2,4-triazolone moiety with other pharmacophores, like the 4-phenoxyquinoline in compound 6a , can lead to highly potent anticancer agents with nanomolar to low micromolar IC₅₀ values.[7]

Signaling Pathways in Cancer

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling, such as c-Met, EGFR, and BRAF, or to induce apoptosis.

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Triazole Compounds: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated triazole compounds represent a significant class of biologically active molecules with broad applications in medicine and agriculture. The incorporation of fluorine atoms into the triazole scaffold often enhances metabolic stability, binding affinity, and overall efficacy. This technical guide provides an in-depth exploration of the core mechanisms of action of fluorinated triazole compounds, focusing on their roles as antifungal and anticancer agents. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this field.

Antifungal Mechanism of Action

The primary antifungal mechanism of fluorinated triazole compounds lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Primary Target: Lanosterol 14α-demethylase (CYP51)

The key enzyme targeted by triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Fluorinated triazoles bind to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2] This inhibition leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol, disrupting cell membrane structure and function.[2]

Secondary Mechanism: HMG-CoA Reductase Regulation

Recent studies have uncovered a secondary mechanism of action for triazole antifungals. The accumulation of sterol intermediates resulting from CYP51 inhibition triggers a negative feedback loop that downregulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is the initial stage of ergosterol biosynthesis. This feedback further suppresses the production of ergosterol, enhancing the antifungal effect.

Signaling Pathway: Antifungal Action of Fluorinated Triazoles

Caption: Antifungal mechanism of fluorinated triazoles.

Anticancer Mechanism of Action

Fluorinated triazole compounds have also demonstrated significant potential as anticancer agents, operating through various mechanisms that lead to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).

Enzyme Inhibition in Cancer

Similar to their antifungal activity, fluorinated triazoles can act as inhibitors of key enzymes involved in cancer cell survival and proliferation. These include:

-

Thymidylate Synthase (TS): Some fluorinated triazole-substituted nucleosides inhibit TS, an enzyme crucial for DNA synthesis and repair.

-

α-Glucosidase: Inhibition of this enzyme can affect glycoprotein processing and cellular adhesion.

-

Tyrosine Kinases: Certain derivatives have been shown to inhibit receptor tyrosine kinases like MET and FLT4 (VEGFR3), which are involved in tumor growth, angiogenesis, and metastasis.

Induction of Apoptosis

A primary anticancer mechanism of many fluorinated triazoles is the induction of apoptosis. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Treatment with these compounds can lead to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular proteins and eventual cell death.

Cell Cycle Arrest

Fluorinated triazoles can also induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division (G1, S, G2, M). This effect is often mediated by the modulation of cell cycle regulatory proteins and can halt the proliferation of malignant cells.

Signaling Pathway: Anticancer Action of Fluorinated Triazoles

Caption: Anticancer mechanisms of fluorinated triazoles.

Quantitative Data Summary

The biological activity of fluorinated triazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer effects, and by their minimum inhibitory concentration (MIC) for antifungal activity.

Table 1: Anticancer Activity of Selected Fluorinated Triazole Compounds (IC50 Values in µM)

| Compound ID | Lung (A549) | Liver (HepG2) | Breast (MCF-7) | Prostate (DU-145) | Colon (HCT-116) | Gastric (MGC-803) | Esophageal (EC-109) | Reference(s) |

| Compound Series 1 | 0.51 - 47.94 | - | - | 0.51 - 47.94 | 0.51 - 47.94 | - | - | [3] |

| Compound Series 2 | - | - | 0.73 - 11.61 | 0.73 - 11.61 | - | 0.73 - 11.61 | 0.73 - 11.61 | [1] |

| Compound Series 3 | - | - | 1.62 - 20.84 | 1.62 - 20.84 | - | 1.62 - 20.84 | 1.62 - 20.84 | [1] |

| Compound 40a | 0.082 | - | - | - | - | - | - | [4] |

Table 2: Antifungal Activity of Selected Fluorinated Triazole Compounds (MIC Values in µg/mL)

| Compound ID | Candida albicans | Candida parapsilosis | Candida tropicalis | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |

| Compound 4c | 64 - 256 | - | - | - | - | [5] |

| Compound Series 5 | 0.5 - 32 | - | - | - | >256 | [6] |

| Compound 1d | 0.25 | - | - | - | - | [7] |

| Compound 1i | 0.25 | - | - | - | - | [7] |

Experimental Protocols

Experimental Workflow: Determining Mechanism of Action

Caption: General experimental workflow.

Protocol 1: Fluorescence-Based CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant fungal CYP51 enzyme using a fluorogenic substrate.[8][9]

Materials:

-

Recombinant fungal CYP51 enzyme (e.g., from Candida albicans)

-

Fluorogenic CYP51 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

-

NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., ketoconazole)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP51 enzyme in each well of the 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include wells with a positive control inhibitor and a DMSO vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 460 nm for the product of BOMCC) kinetically over a period of 30-60 minutes at 37°C.[8]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Quantitative PCR (qPCR) for ERG11 Gene Expression

This protocol details the measurement of ERG11 mRNA levels in fungal cells treated with a fluorinated triazole compound.[1][3]

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Fluorinated triazole compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green-based)

-

Primers for ERG11 and a housekeeping gene (e.g., ACT1)

-

qPCR instrument

*Primer Sequences for Candida albicans: [1][4]

-

ERG11-F: 5'-AACTACTTTTGTTTATAATTTAAGATGGACTATTGA-3'

-

ERG11-R: 5'-AATGATTTCTGCTGGTTCAGTAGGT-3'

-

ACT1-F: 5'-TTGGTGATGAAGCCCAATCC-3'

-

ACT1-R: 5'-CATATCGTCCCAGTTGGAAACA-3'

Procedure:

-

Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with the fluorinated triazole compound at a predetermined concentration (e.g., MIC) for a specified time. Include an untreated control.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ERG11 or the housekeeping gene, and cDNA template.

-

qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol:

-

Initial denaturation (e.g., 95°C for 3 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 30 seconds)

-

-

Melt curve analysis to verify product specificity.[3]

-

-

Data Analysis: Determine the cycle threshold (Ct) values for ERG11 and the housekeeping gene in both treated and untreated samples. Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) in cancer cells treated with a fluorinated triazole compound.[10][11]

Materials:

-

Cancer cell line

-

Fluorinated triazole compound

-

Cell lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

-

Assay buffer

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with the fluorinated triazole compound at various concentrations for a specified time. Include an untreated control.

-

Cell Lysis: After treatment, lyse the cells by adding cell lysis buffer and incubating on ice.

-

Caspase Reaction: Add the cell lysate to a new 96-well plate containing the assay buffer and the specific fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: Ex: 400 nm, Em: 505 nm).

-

Data Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to that of the untreated control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a fluorinated triazole compound using propidium iodide (PI) staining.[12][13][14]

Materials:

-

Cancer cell line

-

Fluorinated triazole compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cancer cells and treat with the fluorinated triazole compound at desired concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

Fluorinated triazole compounds exhibit potent biological activities through well-defined mechanisms of action. Their antifungal efficacy primarily stems from the inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis, while their anticancer properties are attributed to the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of molecules.

References

- 1. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. bioivt.com [bioivt.com]

- 10. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. cypex.co.uk [cypex.co.uk]

- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 14. graphviz.org [graphviz.org]

The Cutting Edge of Antifungal Development: A Technical Guide to Novel 1,2,4-Triazole Agents

For Immediate Release

A Deep Dive into the Synthesis, Activity, and Mechanisms of a New Generation of 1,2,4-Triazole Antifungals

The persistent threat of invasive fungal infections, coupled with the rise of drug-resistant strains, has underscored the urgent need for novel antifungal agents. The 1,2,4-triazole scaffold remains a cornerstone in antifungal drug design, and recent research has unveiled a new wave of potent derivatives with promising clinical potential. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these next-generation 1,2,4-triazole antifungals, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Enduring Importance of 1,2,4-Triazoles

The five-membered, nitrogen-containing 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of widely used antifungal drugs such as fluconazole and voriconazole.[1] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[4][5] However, the emergence of resistance necessitates the development of new triazole derivatives that can overcome existing resistance mechanisms and exhibit a broader spectrum of activity.

Key Structural Classes and Synthetic Strategies

Recent research has focused on the design and synthesis of novel 1,2,4-triazole derivatives through various strategies, including molecular hybridization and the introduction of diverse side chains. These modifications aim to enhance binding affinity to the target enzyme, improve pharmacokinetic properties, and broaden the antifungal spectrum.

One promising approach involves the synthesis of 1,2,4-triazole derivatives bearing a thioether moiety.[6] Another successful strategy has been the creation of hybrid molecules that combine the 1,2,4-triazole core with other bioactive scaffolds, such as pyrimidine.[6] The general synthetic pathways often involve multi-step reactions, including cyclization, chlorination, hydrazinolysis, and thioetherification to construct the desired molecular architecture.[6]

Antifungal Activity: A Quantitative Overview

The antifungal efficacy of newly synthesized 1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] A summary of the in vitro antifungal activities of representative novel 1,2,4-triazole compounds is presented below.

| Compound/Derivative | Fungal Species | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Reference |

| Series 1: Triazoles with Phenylethynyl Pyrazole Side Chains | |||||

| Compound 5k | Candida albicans | 0.125 | Fluconazole | >64 | [1] |

| Cryptococcus neoformans | 0.125 | [1] | |||

| Aspergillus fumigatus | 8.0 | [1] | |||

| Compound 6c | Candida albicans | 0.0625 | Fluconazole | >64 | [1] |

| Cryptococcus neoformans | 0.0625 | [1] | |||

| Aspergillus fumigatus | 4.0 | [1] | |||

| Series 2: Fluconazole Analogues with Benzylthio Functionality | |||||

| Compound 8b | Candida albicans (Fluconazole-resistant) | 0.063 - 16 | Fluconazole | >64 | [7] |

| Compound 8e | Candida parapsilosis (Fluconazole-resistant) | 0.063 - 16 | Fluconazole | >64 | [7] |

| Series 3: 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | |||||

| Compound 5h | Botrytis cinerea (cucumber) | - | - | - | [6] |

| Compound 5o | Botrytis cinerea (strawberry) | - | - | - | [6] |

| Compound 5r | Botrytis cinerea (tobacco) | - | - | - | [6] |

| Series 4: Triazoles with Aryl-propanamide Side Chains | |||||

| Compound A1 | Candida albicans | ≤0.125 | Fluconazole | 0.25-1 | [8] |

| Candida glabrata | ≤0.125 | [8] | |||

| Compound A2 | Candida albicans | ≤0.125 | Fluconazole | 0.25-1 | [8] |

| Candida glabrata | ≤0.125 | [8] |

Experimental Protocols

General Synthesis of Novel 1,2,4-Triazole Derivatives

The synthesis of new 1,2,4-triazole antifungals typically follows a multi-step synthetic route. A generalized workflow is depicted below. The specific reagents and reaction conditions are tailored to achieve the desired final compounds.

A representative synthetic protocol for a class of 1,2,4-triazole thioether derivatives involves the following key steps:

-

Synthesis of the 1,2,4-triazole-3-thiol core: This is often achieved by reacting a suitable carboxylic acid with thiocarbohydrazide in the presence of a dehydrating agent.

-

S-Alkylation: The resulting triazole-thiol is then reacted with an appropriate alkyl halide to introduce the desired side chain at the sulfur atom.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[6]

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

The key steps in this protocol are:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Preparation of Drug Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate, and the plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[1][9]

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][3] This pathway is essential for the production of ergosterol, a major component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy.

The inhibition of CYP51 by triazole antifungals leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and cell death.[4][5]

Conclusion and Future Directions

The discovery and synthesis of novel 1,2,4-triazole derivatives represent a significant advancement in the fight against fungal infections. The compounds highlighted in this guide demonstrate potent in vitro activity against a broad range of fungal pathogens, including resistant strains. The continued exploration of this versatile chemical scaffold, guided by structure-activity relationship studies and a deep understanding of the target enzyme, holds immense promise for the development of the next generation of highly effective and safe antifungal drugs. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to facilitate their translation into clinical candidates.

References

- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 3. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this paper also presents data for structurally analogous compounds and outlines detailed, standard experimental protocols for the determination of these key parameters. Furthermore, this guide explores the common biological activities and synthetic pathways associated with this class of compounds.

Core Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly accessible literature. Therefore, to provide valuable context for researchers, the following table includes predicted values and experimental data for structurally similar compounds. These values can serve as estimations for guiding experimental design and computational modeling.

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | This compound (Predicted/Estimated) | 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | 4-Phenyl-1H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₈H₆FN₃O | C₈H₆ClN₃O | C₈H₈N₄S |

| Molecular Weight | 179.15 g/mol | 195.60 g/mol | 192.24 g/mol |

| Melting Point (°C) | Not available | 255[1] | 195 (dec.)[2] |

| pKa | Not available | Not available | Not available |

| LogP | Not available | 1.6 (Predicted) | Not available |

| Solubility | Expected to be soluble in polar organic solvents | Not available | Not available |

Note: "dec." indicates decomposition.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute).

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is the melting point of the substance. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial property that influences a compound's formulation, administration, and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) should be chosen.

-

Sample Preparation: A precisely weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the selected solvent is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The solution is visually inspected for undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is critical for understanding its behavior in physiological environments.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH), are saturated with each other by vigorous mixing followed by separation.

-